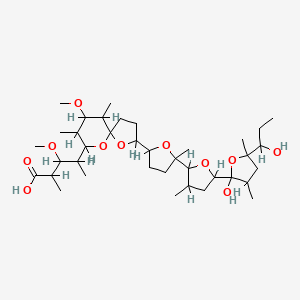
2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran
Descripción general
Descripción
2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran is a chemical compound with the molecular formula C19H16I2O3 . It is a key intermediate in the manufacturing of the active pharmaceutical ingredient (API) Amiodarone hydrochloride . Amiodarone was first made in 1961 and came into medical use in 1962 for chest pain believed to be related to the heart .
Synthesis Analysis
The synthesis process of 2-Butyl-3-(4-hydroxy-3,5-diiodo benzoyl) benzofuran includes the following steps :- The reflux reaction between 2-butyl-3-(4-hydroxybenzoyl) benzofuran and iodine under the action of oxidant and acid-binding agent in solvent to obtain 2-butyl-3-(4-hydroxy-3,5-diiodo benzoyl) benzofuran .
Molecular Structure Analysis
The molecular structure of 2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran is represented by the molecular formula C19H16I2O3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Butyl-3-(4-hydroxy-3,5-diiodo benzoyl) benzofuran include reflux reactions, acylating and demethylating Friedel-Crafts reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran are as follows :Aplicaciones Científicas De Investigación
Chemical Properties
“2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran” is a chemical compound with the molecular formula C19H16I2O3 and a molecular weight of 546.14 . It has a melting point of 142-144°C and a predicted boiling point of 536.8±50.0 °C . It is an off-white solid that is slightly soluble in DMSO and methanol when heated and sonicated .
Safety Measures
This compound has been classified under the GHS07 hazard category. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P302+P352) .
Synthetic Process
The synthesis process of this compound includes several steps :
- The reflux reaction between 2-butyl-3-(4-hydroxybenzoyl) benzofuran and iodine under the action of an oxidant and acid-binding agent in a solvent to obtain 2-butyl-3-(4-hydroxy-3,5-diiodo benzoyl) benzofuran .
Pharmaceutical Applications
This compound is a related compound of Amiodarone , which is a non-selective ion channel blocker . Therefore, it can be used in the research and development of new drugs with similar effects.
Intermediate in Synthesis
This compound serves as a synthetic intermediate or a metabolite of amiodarone hydrochloride , which is a Vaughan Williams class III antiarrhythmic agent . This makes it valuable in the synthesis of other complex organic compounds.
Mecanismo De Acción
Target of Action
The primary target of 2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran is the non-selective ion channels . This compound is an analog of Amiodarone, a well-known anti-arrhythmic drug .
Mode of Action
2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran interacts with its targets by inhibiting the ion channels . This inhibition is competitive, meaning it competes with other molecules for the same binding site .
Biochemical Pathways
The compound affects the thyroid hormone pathway by competitively inhibiting 5′-T4 (thyroxine) deiodination . This inhibition can affect various downstream effects related to thyroid hormone function, including metabolism, growth, and development.
Pharmacokinetics
It is slightly soluble in dmso and methanol when heated and sonicated . Its pKa is predicted to be 4.84±0.25 , which may affect its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of 2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran’s action are primarily related to its anti-arrhythmic properties . By inhibiting non-selective ion channels, it can help regulate heart rhythm.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran. For instance, its solubility in different solvents suggests that it may be more effective in certain environments . .
Safety and Hazards
Direcciones Futuras
As a key intermediate in the manufacturing of the API Amiodarone hydrochloride, 2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran plays a crucial role in the production of this important medication . The future directions of this compound are likely to be influenced by advances in the synthesis process, improvements in yield, and developments in the field of cardiac medications .
Propiedades
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16I2O3/c1-2-3-7-16-17(12-6-4-5-8-15(12)24-16)18(22)11-9-13(20)19(23)14(21)10-11/h4-6,8-10,23H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFMEGSMKIHDFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16I2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173164 | |
| Record name | L-3373 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran | |
CAS RN |
1951-26-4 | |
| Record name | (2-Butyl-3-benzofuranyl)(4-hydroxy-3,5-diiodophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-3373 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001951264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1951-26-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85437 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-3373 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-butylbenzofuran-3-yl) (4-hydroxy-3,5-diiodophenyl) ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-1086 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8YC83C05N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















